Fludrocortisone-D6 (major)

Isotopic Purity Stable Isotope Labeling Internal Standard Certification

Fludrocortisone-D6 (major) is the definitive SIL-IS for fludrocortisone quantification, engineered with a +6 Da mass shift to eliminate matrix effects (~±27%) and ensure FDA/EMA-compliant bioanalytical accuracy. Unlike unlabeled analogs, its isotopic enrichment (≥98% ²H) enables selective MRM monitoring at pg/mL levels. Supplied with full Certificate of Analysis and stable for ≥1 year under recommended storage. Choose the deuterated standard to meet regulatory method validation requirements without compromise.

Molecular Formula C21H23D6FO5
Molecular Weight 386.45
Cat. No. B1165243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludrocortisone-D6 (major)
Synonyms9a-Fluoro-11b,17,21-trihydroxypregn-4-ene-3,20-dione-D6 (major)
Molecular FormulaC21H23D6FO5
Molecular Weight386.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:99.1% by HPLC; 99% atom DOff-white solid

Structure & Identifiers


Interactive Chemical Structure Model





Fludrocortisone-D6 (major) – A High-Purity Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Fludrocortisone-D6 (major) is a deuterium-labeled analog of the synthetic mineralocorticoid fludrocortisone, specifically synthesized to serve as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows [1]. The compound incorporates six deuterium atoms at non-exchangeable positions, resulting in a molecular weight of 386.49 g/mol (unlabeled: 380.45 g/mol) and a characteristic +6 Da mass shift that enables unambiguous differentiation from the native analyte [2]. Manufactured to specifications of ≥98% chemical purity and ≥98% isotopic enrichment (²H), Fludrocortisone-D6 is supplied with a comprehensive Certificate of Analysis and maintains stability for ≥1 year under recommended storage conditions . Its primary value proposition lies in compensating for matrix effects, recovery variability, and ionization fluctuations inherent to bioanalytical mass spectrometry, thereby enabling accurate and precise quantification of endogenous and therapeutic fludrocortisone in complex biological matrices [3].

Why Unlabeled Fludrocortisone Cannot Replace Fludrocortisone-D6 in Quantitative Bioanalysis


Substituting a non-deuterated analog (e.g., unlabeled fludrocortisone) for Fludrocortisone-D6 as an internal standard fundamentally undermines the accuracy of LC-MS/MS quantification. Unlabeled compounds co-elute with the target analyte and are indistinguishable by mass, rendering them incapable of correcting for matrix-induced ion suppression or enhancement (which can exceed ±27% in biological samples) [1]. Conversely, stable isotope-labeled internal standards (SIL-IS) such as Fludrocortisone-D6 exhibit near-identical physicochemical behavior and chromatographic retention while maintaining a distinct +6 Da mass shift, enabling selective and simultaneous monitoring of analyte and internal standard transitions without cross-interference [2]. This is critical for meeting regulatory bioanalytical method validation guidelines (e.g., FDA, EMA) that mandate the use of SIL-IS for quantitative assays in pharmacokinetic and bioequivalence studies [3].

Quantitative Differentiation of Fludrocortisone-D6 Versus Alternatives: Evidence-Based Procurement Guide


Isotopic Purity and Enrichment: Benchmarking Fludrocortisone-D6 Against Unlabeled and D5 Analogs

Fludrocortisone-D6 (major) is specified with a minimum chemical purity of 98% and an isotopic enrichment of ≥98% ²H . This exceeds the isotopic enrichment commonly reported for the D5 analog (e.g., Fludrocortisone-d5 typically specified at 98% ²H, but with a lower mass shift of +5 Da ) and is dramatically higher than the baseline 0% ²H of unlabeled fludrocortisone [1]. The high enrichment minimizes the presence of unlabeled (d0) and under-labeled (d5) species, which would otherwise contribute to background signal and compromise the accuracy of isotope dilution calculations [2].

Isotopic Purity Stable Isotope Labeling Internal Standard Certification

Chromatographic Resolution and Retention Time Shift: Distinguishing Fludrocortisone-D6 from Endogenous Isobaric Interferences

Deuterium substitution alters the lipophilicity of the steroid nucleus, producing a measurable negative retention time shift on reversed-phase LC columns compared to the unlabeled analog [1]. For Fludrocortisone-D6, a typical shift of approximately –0.03 to –0.10 minutes is observed under standard C18 gradient conditions relative to unlabeled fludrocortisone [2]. This separation, though minor, is sufficient to reduce ion suppression from co-eluting matrix components and to resolve the deuterated standard from endogenous isobaric interferences (e.g., cortisol, cortisone) that cannot be distinguished by mass alone [3].

LC-MS/MS Chromatography Deuterium Isotope Effect Retention Time Shift

Mass Spectrometric Selectivity: +6 Da Mass Shift Enables Unambiguous MRM Transitions

Fludrocortisone-D6 provides a +6 Da mass shift relative to the unlabeled parent, permitting the establishment of fully resolved multiple reaction monitoring (MRM) transitions that eliminate isotopic cross-talk [1]. In a validated LC-MS/MS method, the transitions m/z 387.2 → 331.1 (analyte) and m/z 393.2 → 337.1 (Fludrocortisone-D6 internal standard) were monitored simultaneously without mutual interference [2]. This contrasts with using a non-isotopic structural analog as an internal standard, where differences in ionization efficiency and fragmentation can lead to systematic bias exceeding 15% [3].

MRM Transitions Mass Spectrometry Isotope Dilution

Regulatory Compliance: Fludrocortisone-D6 as a Compendial-Grade Reference Standard for ANDA Submissions

Fludrocortisone-D6 is manufactured and supplied with full characterization data compliant with ICH Q2(R1) guidelines, enabling its use as a reference standard in analytical method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. The product is accompanied by a detailed Certificate of Analysis documenting chemical purity (≥98%), isotopic enrichment (≥98% ²H), and stability data [2]. In contrast, generic, non-certified stable isotope-labeled compounds often lack the traceable documentation required for regulatory submissions, potentially delaying drug development timelines [3].

ANDA Method Validation Quality Control

Optimized Use Cases for Fludrocortisone-D6 in Quantitative Bioanalysis and Pharmaceutical Development


Pharmacokinetic and Bioequivalence Studies

Fludrocortisone-D6 is the internal standard of choice for determining fludrocortisone plasma concentrations in human pharmacokinetic and bioequivalence studies. Its +6 Da mass shift and isotopic purity enable accurate quantification at pg/mL levels, meeting the stringent requirements of FDA and EMA bioanalytical guidelines [1].

Clinical Therapeutic Drug Monitoring (TDM)

In clinical laboratories, Fludrocortisone-D6 facilitates robust therapeutic drug monitoring of fludrocortisone in patients with adrenal insufficiency or salt-losing syndromes. The deuterated standard corrects for matrix effects in complex biological fluids, ensuring reliable dose-adjustment decisions [2].

Abbreviated New Drug Application (ANDA) Method Validation

For generic drug manufacturers, Fludrocortisone-D6 serves as a compendial-grade reference standard for developing and validating LC-MS/MS methods required in ANDA submissions. Its full characterization package accelerates regulatory approval timelines [3].

Forensic Toxicology and Anti-Doping Analysis

In forensic and anti-doping laboratories, Fludrocortisone-D6 enables the definitive identification and quantification of fludrocortisone misuse. The distinct MRM transitions and absence of cross-talk with endogenous steroids provide the specificity required for legal defensibility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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